Specific Scientific Field: Cognitive neuroscience investigates the neural mechanisms underlying cognition, memory, and learning.
Summary: BGC 20-761 has been studied for its impact on memory consolidation and cognitive function. It acts as a 5-HT6 receptor antagonist, which means it modulates serotonin signaling in the brain.
Experimental Procedures: Researchers typically administer BGC 20-761 to animal models (such as rats) and assess its effects on memory tasks. The compound is often given intraperitoneally or orally.
Memory Enhancement: BGC 20-761 enhances memory consolidation. In rat studies, it improves memory retention, particularly in spatial and social memory tasks . Researchers use behavioral tests (e.g., Morris water maze, object recognition) to evaluate memory performance.
Reversal of Scopolamine-Induced Memory Deficits: Scopolamine, an anticholinergic drug, impairs memory. BGC 20-761 reverses these deficits, suggesting its potential therapeutic use in memory-related disorders .
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl, commonly referred to as 5-Methoxy-N,N-dimethyl-2-phenylindole, is a synthetic compound belonging to the tryptamine class. It has the molecular formula and a molecular weight of approximately 306.39 g/mol . This compound features an indole structure, which is characterized by a bicyclic arrangement of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxy group at the 5-position and a dimethylamino group at the 3-position contributes to its unique chemical properties and biological activities.
This compound exhibits hallucinogenic and stimulant properties, akin to other tryptamines. It acts primarily on serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate psychedelic effects. Research indicates that compounds like this one can influence mood, perception, and cognition . Its psychoactive effects have led to interest in its potential therapeutic applications in treating mood disorders and other psychological conditions.
The synthesis of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl can be achieved through several methods:
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl has several notable applications:
Studies on the interactions of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl with various receptors indicate that it primarily interacts with serotonin receptors. Notably, its affinity for the 5-HT2A receptor suggests potential for both therapeutic effects and side effects associated with psychedelics. Further research is necessary to fully understand its pharmacokinetics and interactions with other neurotransmitter systems .
Several compounds share structural similarities with 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl. Below is a comparison highlighting their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N,N-Dimethyltryptamine (DMT) | Tryptamine structure with two methyl groups | Strong hallucinogenic effects; rapid onset |
Psilocybin | Phosphorylated form of psilocin | Naturally occurring; used in traditional medicine |
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) | Similar tryptamine structure with methoxy group | Known for intense psychedelic experiences |
Serotonin | Indole structure without additional substitutions | Natural neurotransmitter; regulates mood |
The uniqueness of 1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl lies in its specific combination of substituents that influence its psychoactive profile and potential therapeutic applications .